molecular formula C18H14F3NO3S2 B2765354 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide CAS No. 2097915-97-2

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2765354
CAS No.: 2097915-97-2
M. Wt: 413.43
InChI Key: BNJVMFJVNZZZQJ-UHFFFAOYSA-N
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Description

The compound “N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide” is a complex organic molecule. It contains a benzamide moiety, a bithiophene moiety, and a trifluoromethoxy group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. Unfortunately, without specific data, it’s difficult to provide an analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. For instance, the benzamide moiety might undergo reactions typical of amides, such as hydrolysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For instance, the presence of the trifluoromethoxy group might increase its lipophilicity .

Scientific Research Applications

Organic Electronics and Photovoltaic Applications

Organic semiconductors and photovoltaic cells have been a significant area of research. Compounds with bithiophene units and fluorinated aromatic rings, similar in structure to the specified compound, have been synthesized and characterized for their potential in organic electronics. For instance, copolymers consisting of bithiophene and fluorinated quinoxaline or triazole derivatives have shown promise in fabricating organic photovoltaic cells with high power conversion efficiency and open-circuit voltage due to their deep highest occupied molecular orbital (HOMO) levels and strong electron-accepting nature of fluorine (Kim et al., 2014).

Antipathogenic and Antibacterial Properties

Structurally related benzamides and thiourea derivatives have been explored for their antipathogenic and antibacterial activities. For example, certain acylthioureas and benzamides have demonstrated significant activity against Pseudomonas aeruginosa and Staphylococcus aureus strains, suggesting the potential of similar compounds for the development of new antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Supramolecular Chemistry and Materials Science

The development of new supramolecular structures and materials is another area where related compounds have been studied. For example, N,N',N"-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide has been shown to self-assemble into a novel π-stack surrounded by a triple helical network of hydrogen bonds, indicative of potential applications in columnar liquid crystals and other advanced materials (Lightfoot et al., 1999).

Synthesis and Chemical Characterization

Research on the synthesis and characterization of related compounds provides insights into the chemical behavior, stability, and reactivity of these molecules. Studies include the synthesis of Re(I) tricarbonyl complexes anchored on phosphinoarylbenzylamine and phosphinoaryloxazoline, highlighting the versatility of benzamide derivatives in coordination chemistry (Kniess et al., 2003).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For instance, if it’s used as a drug, the mechanism of action would depend on the biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future research directions could involve exploring new synthesis methods, studying its reactivity under various conditions, or investigating its potential applications in fields such as medicinal chemistry .

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO3S2/c19-18(20,21)25-12-5-3-11(4-6-12)17(24)22-10-13(23)14-7-8-16(27-14)15-2-1-9-26-15/h1-9,13,23H,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJVMFJVNZZZQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C(CNC(=O)C3=CC=C(C=C3)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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